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Compound of Interest

Compound Name: TTA-Q6

Cat. No.: B2609271

COMPOUND AT A GLANCE

Property Value Reference

4-((R)-5-(5-chloro-2,3-dihydro-
2-0x0-1H-benzo[d]imidazol-5-

IUPAC Name yI)-5-(cyclopropyl)-3-(2,2,2- N/A
trifluoroethyl)-4,5-dihydro-1H-

imidazol-2-yl)benzonitrile

CAS Number 910484-28-5 [1]
Molecular Formula C20H15CIFsNsO [1]
Molecular Weight 405.8 g/mol [1]
] ] Selective T-type Caz* channel
Primary Mechanism ) [1][2]
antagonist

) Induction of Endoplasmic
Secondary Mechanism ) [31[4][5]
Reticulum (ER) Stress

Introduction

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, demonstrating
potential therapeutic applications in neurology and oncology.[1][2] This technical guide provides
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an in-depth overview of TTA-Q6, consolidating available data on its mechanism of action,
experimental protocols, and key quantitative findings to support researchers, scientists, and
drug development professionals.

Physicochemical Properties

Property Value
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Pharmacological Profile
Primary Mechanism of Action: T-type Calcium Channel
Antagonism

TTA-Q6 exhibits high potency and selectivity as a T-type calcium channel antagonist. In vitro
studies have quantified its inhibitory activity, highlighting its potential for modulating neuronal
excitability and other physiological processes regulated by these channels.

Assay Type Parameter Value Cell Line/System
FLIPR (Depolarized) ICso 14 nM Not Specified
FLIPR -

) ICso 590 nM Not Specified
(Hyperpolarized)

The voltage-dependent nature of T-type calcium channels makes them crucial regulators of
neuronal firing patterns. Antagonism by TTA-Q6 can suppress aberrant neuronal activity, which
Is the basis for its investigation in models of epilepsy.

Secondary Mechanism of Action: Induction of
Endoplasmic Reticulum (ER) Stress

Recent research has uncovered a novel mechanism of action for TTA-Q6 in the context of
oncology. By inhibiting T-type calcium channel-mediated calcium influx into cancer cells, TTA-
Q6 disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress.[3]
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[4][5] This, in turn, triggers the exposure of calreticulin (CRT) on the cancer cell surface, a key
"eat-me" signal for phagocytic cells of the immune system.[3][4][5]

In Vivo Efficacy
Neurological Applications

In preclinical models, TTA-Q6 has demonstrated efficacy in suppressing seizure activity.
Studies in a rat model of absence epilepsy have shown a reduction in seizure frequency
following oral administration. While the exact quantitative data on sleep architecture modulation
is not publicly available, it has been noted that TTA-Q6 causes significant alterations in the
sleep-wake cycle in rats.

Oncological Applications

The induction of ER stress and subsequent calreticulin exposure by TTA-Q6 forms the basis of
a promising cancer immunotherapy strategy. In a preclinical lung cancer model, a
nanomedicine-based co-delivery system of TTA-Q6 and a CD47 inhibitor (RRX-001)
demonstrated significant anti-tumor effects.[3][4][5] The CD47 inhibitor blocks the "don't eat
me" signal, complementing the "eat-me" signal induced by TTA-Q6, leading to enhanced
phagocytosis of cancer cells by macrophages and subsequent activation of an anti-tumor T-cell
response.[3][4][5]

Experimental Protocols
In Vitro T-type Calcium Channel Inhibition Assay (FLIPR)

Objective: To determine the half-maximal inhibitory concentration (ICso) of TTA-Q6 on T-type
calcium channels.

Methodology:

o Cell Culture: Utilize a cell line stably expressing the target T-type calcium channel subtype
(e.g., HEK293 cells).

e Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e Compound Preparation: Prepare a serial dilution of TTA-Q6 in an appropriate assay buffer.
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e Assay Procedure:

o

Add the TTA-Q6 dilutions to the cell plate.

[¢]

Establish a baseline fluorescence reading using a Fluorometric Imaging Plate Reader
(FLIPR).

[¢]

Induce channel opening by adding a depolarizing stimulus (e.g., a high concentration of
potassium chloride).

[¢]

Record the change in fluorescence intensity over time.

o Data Analysis: Calculate the ICso value by plotting the inhibition of the calcium influx against
the concentration of TTA-Q6 and fitting the data to a dose-response curve.

In Vivo Rat Model of Absence Epilepsy

Objective: To evaluate the anti-seizure efficacy of TTA-Q6.

Methodology:

Animal Model: Utilize a validated genetic or pharmacologically-induced rat model of absence
epilepsy (e.g., WAG/RIj rats).

» Electrode Implantation: Surgically implant electroencephalogram (EEG) electrodes to
monitor brain activity.

e Drug Administration: Administer TTA-Q6 orally or via another appropriate route at various
doses.

» EEG Recording: Record continuous EEG before and after drug administration to monitor
seizure frequency and duration.

o Data Analysis: Quantify the reduction in spike-wave discharges (the hallmark of absence
seizures) to determine the efficacy of TTA-Q6.

Signaling Pathways and Experimental Workflows
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TTA-Q6 Signaling in Cancer Immunotherapy
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Caption: TTA-Q6 mechanism in cancer immunotherapy.

Experimental Workflow for In Vivo Epilepsy Study
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Caption: Workflow for assessing TTA-Q6 efficacy in a rat epilepsy model.

Safety and Toxicology
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Comprehensive toxicology data for TTA-Q6 is not readily available in the public domain. As
with any investigational compound, appropriate safety pharmacology and toxicology studies
are necessary to determine its safety profile before clinical evaluation.

Conclusion

TTA-Q6 is a versatile molecule with a well-defined primary mechanism of action as a potent
and selective T-type calcium channel antagonist. This activity underpins its potential in treating
neurological disorders such as epilepsy. Furthermore, the discovery of its ability to induce ER
stress in cancer cells opens up exciting new avenues for its development as an immuno-
oncology agent. The data and protocols summarized in this guide are intended to facilitate
further research into the therapeutic potential of TTA-Q6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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